molecular formula C12H12ClN B3053395 8-chloro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 53475-34-6

8-chloro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B3053395
CAS No.: 53475-34-6
M. Wt: 205.68 g/mol
InChI Key: XHUILMSPQYMDEP-UHFFFAOYSA-N
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Description

8-chloro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of a chlorine atom at the 8th position of the carbazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole can be achieved through various synthetic routes. One common method involves the cyclization of substituted phenylhydrazines with cyclohexanone according to the Fischer indole synthesis . This method typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbazolones and benzazonine-diones.

    Reduction: Fully saturated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like SirT1, which are involved in the regulation of protein removal and cellular processes . This inhibition can lead to therapeutic effects in the treatment of diseases such as Huntington’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the chlorine atom at the 8th position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

8-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a unique compound due to the presence of a chlorine atom at the 8th position, which enhances its chemical reactivity and potential biological activity. This compound has gained attention in medicinal chemistry and materials science for its various applications, particularly in the treatment of neurological disorders and as a precursor for synthesizing pharmacologically active compounds.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit enzymes such as SirT1, which plays a crucial role in cellular processes and protein regulation. This inhibition can lead to significant effects on cell survival and apoptosis, making it a candidate for therapeutic applications in diseases like Huntington's disease .

Anticancer Activity

Research has indicated that carbazole derivatives exhibit anticancer properties. In studies involving various cancer cell lines, this compound demonstrated moderate to good cytotoxic activity. For instance:

Cell Line IC50 (nM)
Calu1 (Lung carcinoma)2.5
HCT116 (Colon carcinoma)Varies
A549 (Lung carcinoma)84.7

These findings suggest that this compound could be an effective agent against specific types of cancer .

Antiviral Activity

In addition to its anticancer properties, this compound has been studied for its antiviral potential. It is part of a class of compounds that inhibit HCV NS5B RNA-dependent RNA polymerase. The compound showed an IC50 value of approximately 550 nM against this enzyme, indicating its potential as an antiviral agent .

Neuroprotective Effects

The compound's ability to inhibit SirT1 also suggests neuroprotective effects. In clinical studies involving Huntington's disease patients treated with Selisistat (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide), it was found to be safe and well-tolerated while showing promise in modulating disease markers related to neurodegeneration .

Case Studies

  • Huntington's Disease : A clinical trial evaluated the safety and pharmacodynamics of Selisistat in early-stage Huntington's disease patients. The study demonstrated that the compound was well tolerated and had significant effects on biomarkers associated with the disease .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that various derivatives of tetrahydrocarbazoles exhibit significant cytotoxicity against multiple cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low nanomolar range against lung carcinoma cells .

Properties

IUPAC Name

8-chloro-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUILMSPQYMDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559990
Record name 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53475-34-6
Record name 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Chlorophenylhydrazine hydrochloride (1.79 g., 0.010 mole) is added to a solution of 1.0 ml. (0.010 mole ) cyclohexanone and 3.0 ml. pyridine. The resulting mixture is heated under nitrogen at reflux for 4 hours, cooled to room temperature and water added to precipitate the product. After crystallization from ethanol-water 1.34 g. of the title compound was obtained, M.P. 144.0°-145.5° C. A second crop of crystals 0.18 g. is obtained from the mother liquor. Total yield, 74%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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